methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate
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Overview
Description
Methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate is an organic compound with the molecular formula C9H18N2O3 It is a derivative of propanoic acid and contains both dimethylamino and methylacetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate can be synthesized through a multi-step process involving the reaction of dimethylamine with methyl 3-bromopropanoate, followed by the introduction of the methylacetamido group. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methylacetamido groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate; reactions are conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate finds applications in several areas of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.
Comparison with Similar Compounds
Methyl 3-[2-(dimethylamino)-N-methylacetamido]propanoate can be compared with other similar compounds, such as:
Methyl 3-(dimethylamino)propanoate: Lacks the methylacetamido group, resulting in different chemical reactivity and applications.
Methyl N,N-dimethyl-β-alanine: Similar structure but with variations in functional groups, leading to distinct properties and uses.
Methyl β-(dimethylamino)propionate: Another related compound with differences in the positioning of functional groups, affecting its behavior in chemical reactions.
The uniqueness of this compound lies in its combination of dimethylamino and methylacetamido groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
1696781-68-6 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 3-[[2-(dimethylamino)acetyl]-methylamino]propanoate |
InChI |
InChI=1S/C9H18N2O3/c1-10(2)7-8(12)11(3)6-5-9(13)14-4/h5-7H2,1-4H3 |
InChI Key |
TZCZXOOENJZSRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N(C)CCC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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